molecular formula C9H9ClN2O2 B11891448 ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11891448
M. Wt: 212.63 g/mol
InChI Key: CNLQUBPMNMIICC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 861034-53-9) is a versatile pyrrole derivative that serves as a valuable synthetic intermediate in medicinal and agrochemical research . Its molecular formula is C9H9ClN2O2 with a molecular weight of 212.63 g/mol . The compound features multiple reactive functional groups, including chloro, cyano, and ester substituents, which facilitate further functionalization through nucleophilic substitution and cyclization reactions . This makes it a key building block for constructing complex heterocyclic compounds, particularly in the development of bioactive molecules . The electron-withdrawing nature of the cyano and chloro groups enhances its reactivity, while the methyl group contributes to the stability of the core structure . In pharmaceutical research, halogen-substituted pyrrole-2-carboxamides are integral molecular fragments found in bioactive marine natural products and synthetic anti-infectives . Specifically, related pyrrole derivatives have been investigated as potent inhibitors of bacterial DNA gyrase B, a critical target for antibacterial development, showcasing the utility of such halogen-doped pyrrole motifs in designing novel therapeutic agents . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety protocols.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-3-14-9(13)8-7(10)6(4-11)5(2)12-8/h12H,3H2,1-2H3

InChI Key

CNLQUBPMNMIICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The chloro, cyano, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be done using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the cyano or chloro groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.

Scientific Research Applications

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and chloro groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (7c)

Hypothetical analog: Ethyl 4-Chloro-5-Methylpyrrole-2-Carboxylate (lacking the cyano group)

Table 1: Structural and Analytical Data Comparison
Compound Name Substituents Molecular Formula Molecular Weight ¹³C NMR (ppm) Elemental Analysis (C/H/N)
Target Compound Cl, CN, Me, COOEt C₁₀H₉ClN₂O₂ 228.65 Not reported Not reported
Compound 7c NH₂, CN, Me, Ph, COOEt C₂₁H₂₂N₄O₂ 362.43 124.02, 128.07, 128.81, 131.56 Calc: C 69.59%, H 6.12%, N 15.46%
Found: C 69.52%, H 6.10%, N 15.86%
Hypothetical Analog Cl, Me, COOEt C₉H₁₀ClNO₂ 199.64 Not applicable Not applicable
Key Observations:
  • Electronic Effects: The target compound’s chloro and cyano groups create a strongly electron-deficient pyrrole ring, enhancing electrophilicity at reactive sites.
  • Steric Effects: Compound 7c’s bulky phenyl and aminophenyl substituents may hinder steric access to the pyrrole core compared to the target compound’s compact structure.

Physical and Crystallographic Properties

  • Molecular Weight and Solubility: The target compound’s lower molecular weight (228.65 vs. 362.43 for 7c) suggests higher solubility in non-polar solvents.
  • Hydrogen Bonding : The ester carbonyl in the target compound may act as a hydrogen bond acceptor, influencing crystal packing. Etter’s graph set analysis could decode its hydrogen-bonding motifs, as seen in related pyrrole derivatives .

Biological Activity

Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 861034-53-9) is a synthetic organic compound characterized by its unique pyrrole structure and various functional groups, including chloro, cyano, and carboxylate. This article delves into its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2O2C_9H_9ClN_2O_2 with a molecular weight of approximately 212.63 g/mol. The compound contains a pyrrole ring, which is significant for its reactivity and biological interactions. The presence of the chloro and cyano groups enhances its potential as a pharmacological agent.

Anticancer Activity

A study on related pyrrole compounds highlighted their ability to inhibit key growth factor receptors involved in cancer progression. For example, 4-amino-3-chloro-1H-pyrrole derivatives were synthesized and evaluated for their interaction with ATP-binding domains of EGFR and VEGFR2, showing potential for anticancer applications .

Antimicrobial Activity

Research has documented the antimicrobial effects of pyrrole derivatives against various bacterial strains. A comparative analysis of several pyrrole compounds indicated that they possess notable antibacterial activity, with some exhibiting MIC values significantly lower than traditional antibiotics .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it's useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylateC10H10ClN2O2Contains an additional chloromethyl group
Ethyl 3-bromo-5-(bromomethyl)-4-cyano-1H-pyrrole-2-carboxylateC10H10BrN2O2Bromine substituents instead of chlorine
Methyl 3-chloro-5-(chloromethyl)-4-cyano-1H-pyrrole-2-carboxylateC9H8ClN2O2Methyl ester instead of ethyl

These comparisons illustrate the diversity within pyrrole derivatives and emphasize how variations in substituents can influence biological activity.

Future Directions in Research

Further investigations are essential to elucidate the specific biological effects of this compound. Potential research areas include:

  • In vitro Studies : Conducting detailed studies on cell lines to assess cytotoxicity and mechanism of action.
  • In vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models to understand therapeutic potential.
  • Molecular Docking Studies : Utilizing computational methods to predict interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted pyrrole precursors. For example, analogous pyrrole-2-carboxylates are synthesized via Vilsmeier-Haack formylation followed by nucleophilic substitution with chloro and cyano groups . Key factors include:

  • Temperature : Reactions often require controlled heating (60–80°C) to avoid decomposition of intermediates.

  • Catalysts : Lewis acids like ZnCl₂ or AlCl₃ may enhance electrophilic substitution efficiency for chlorine introduction .

  • Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while dichloromethane is used for stepwise functionalization .

    • Data Contradiction Note : Some studies report lower yields (~45%) when introducing the cyano group via KCN in DMF due to competing hydrolysis, while others achieve ~70% yield using trimethylsilyl cyanide (TMSCN) under anhydrous conditions .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Retention times are compared to synthetic standards .
  • Spectroscopy :
  • ¹H/¹³C NMR : Chemical shifts for the pyrrole ring (δ 6.2–7.1 ppm for protons, δ 110–125 ppm for carbons) confirm substitution patterns. Chlorine and cyano groups deshield adjacent carbons, detectable via DEPT-135 .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 243.0321 for C₁₀H₁₀ClN₂O₂⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for substituted pyrrole carboxylates?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) arise from polymorphism or solvent inclusion. Mitigation strategies include:

  • Single-Crystal X-ray Diffraction (SCXRD) : Redundant data collection (multiple crystals) and refinement using software like SHELXL .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between carboxylate and NH groups) to explain packing variations .
    • Example : A study on ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate resolved disordered Cl atoms via iterative refinement, achieving R-factor = 0.054 .

Q. How do steric and electronic effects of substituents (Cl, CN, Me) influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 5-methyl group hinders electrophilic substitution at the 3-position, favoring nucleophilic aromatic substitution (SNAr) at the 4-cyano site .
  • Electronic Effects : The electron-withdrawing cyano group activates the pyrrole ring for Suzuki-Miyaura coupling, while the chloro group directs regioselectivity in Pd-catalyzed reactions (e.g., C-3 vs. C-4 functionalization) .
    • Case Study : In a palladium-catalyzed coupling with arylboronic acids, the 4-cyano group increased reaction rates by 30% compared to unsubstituted analogs, attributed to enhanced π-backbonding stabilization of intermediates .

Q. What computational methods are used to predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro simulates binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The cyano group often forms hydrogen bonds with catalytic lysine residues .
  • QSAR Modeling : Hammett constants (σ) for substituents correlate with antibacterial IC₅₀ values. For example, σ(Cl) = +0.23 and σ(CN) = +0.66 predict enhanced activity against Gram-positive pathogens .
  • ADMET Prediction : SwissADME evaluates logP (~2.1) and topological polar surface area (TPSA = 76 Ų), suggesting moderate blood-brain barrier permeability .

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